3-[(2-Chlorophenyl)methyl]azetidine
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Overview
Description
3-[(2-Chlorophenyl)methyl]azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2-chlorophenylmethyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methyl]azetidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of β-lactams, which can be achieved through nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . Another efficient method is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene component .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the cyclization process and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the
Properties
Molecular Formula |
C10H12ClN |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8,12H,5-7H2 |
InChI Key |
IJGDFXWDQVGNID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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